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Compound of Interest

Compound Name: beta-D-Glucose pentaacetate

Cat. No.: B138376 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for β-D-

glucose pentaacetate, a key derivative in carbohydrate chemistry. The following sections detail

its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

along with the experimental protocols for data acquisition.

Spectroscopic Data
The following tables summarize the key spectroscopic data for β-D-glucose pentaacetate.

¹H NMR Spectroscopy
The ¹H NMR spectrum of β-D-glucose pentaacetate, typically recorded in deuterated

chloroform (CDCl₃) at 400 MHz, exhibits distinct signals for the pyranose ring protons and the

acetate methyl groups.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for β-D-Glucose Pentaacetate in

CDCl₃
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 5.72 d 8.4

H-2 5.11 t 9.4

H-3 5.27 t 9.4

H-4 5.18 t 9.8

H-5 3.88 ddd 9.8, 4.2, 2.4

H-6a 4.28 dd 12.4, 4.2

H-6b 4.12 dd 12.4, 2.4

CH₃CO
2.10, 2.08, 2.03, 2.02,

1.99
s -

Source: Spectral data compiled from various chemical databases.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Chemical Shifts for β-D-Glucose Pentaacetate in CDCl₃
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Carbon Chemical Shift (δ, ppm)

C-1 91.8

C-2 72.9

C-3 72.8

C-4 68.3

C-5 70.3

C-6 61.8

C=O 170.6, 170.2, 169.4, 169.3, 169.0

CH₃ 20.9, 20.7, 20.6, 20.5

Source: Spectral data compiled from various chemical databases.[1][2]

Infrared (IR) Spectroscopy
The IR spectrum highlights the functional groups present in β-D-glucose pentaacetate. The

data presented below corresponds to analysis using a KBr pellet.

Table 3: Characteristic IR Absorption Bands for β-D-Glucose Pentaacetate

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~2900-3000 Medium C-H stretch (alkane)

~1750 Strong C=O stretch (ester)

~1370 Medium C-H bend (methyl)

~1220 Strong C-O stretch (ester)

~1040 Strong C-O stretch (pyranose ring)

Source: Spectral data compiled from various chemical databases.[2][3]
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments. Electron ionization (EI) is a common method for this compound.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of β-D-Glucose

Pentaacetate

m/z Relative Intensity (%) Putative Fragment Ion

331 ~5 [M - OAc]⁺

242 ~10 [M - OAc - AcOH - CH₂CO]⁺

200 ~15 [M - OAc - 2AcOH]⁺

169 ~30 [AcO=CH-CH=OAc]⁺

157 ~25 [M - OAc - 2AcOH - CH₂CO]⁺

115 ~40 [AcO-CH=CH-C≡O]⁺

43 100 [CH₃C≡O]⁺

Source: Fragmentation data compiled from various chemical databases.[2]

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of β-D-glucose pentaacetate are

provided below.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of β-D-glucose pentaacetate.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.
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Instrumentation and Parameters:

Instrument: 400 MHz NMR Spectrometer

Nuclei: ¹H and ¹³C

Temperature: 298 K

¹H NMR Parameters:

Pulse sequence: zg30

Number of scans: 16

Relaxation delay: 1.0 s

Spectral width: 16 ppm

¹³C NMR Parameters:

Pulse sequence: zgpg30

Number of scans: 1024

Relaxation delay: 2.0 s

Spectral width: 240 ppm

IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of β-D-glucose pentaacetate with approximately 100-200 mg

of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.[4]

Place a portion of the mixture into a pellet-pressing die.
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Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent

pellet.[4]

Instrumentation and Parameters:

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

Mode: Transmission

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Mass Spectrometry
Sample Preparation:

Dissolve a small amount of β-D-glucose pentaacetate in a suitable volatile solvent such as

chloroform or methanol to a concentration of approximately 1 mg/mL.

Instrumentation and Parameters (Electron Ionization):

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe

MS.

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Mass Range: m/z 40-500

Source Temperature: 230 °C

GC Conditions (if applicable):

Column: Standard non-polar capillary column (e.g., DB-5ms).
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Injector Temperature: 250 °C

Oven Program: Start at 150 °C, ramp to 280 °C at 10 °C/min.

Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound such as β-D-glucose pentaacetate.
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Caption: Experimental workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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